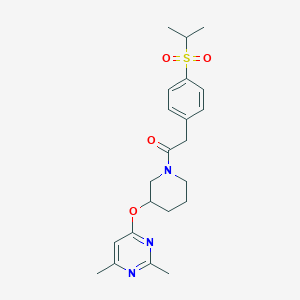
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H29N3O4S and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a piperidine ring, a pyrimidine moiety, and an ethanone structure. Its molecular formula is C21H25N3O3 with a molecular weight of approximately 367.449 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Contributes to the compound's basic properties |
| Pyrimidine Moiety | Imparts unique electronic characteristics |
| Ethanone Group | Facilitates interactions with biological targets |
Preliminary studies suggest that this compound may act as an enzyme inhibitor , potentially affecting various biochemical pathways. The specific mechanisms are still under investigation, but initial findings indicate interactions with receptors involved in metabolic regulation and signal transduction.
Enzyme Inhibition
Research indicates that the compound shows promise as an inhibitor of certain enzymes implicated in disease processes. For example, it may influence pathways regulated by carboxylesterases, which are known to play roles in drug metabolism and signaling pathways such as Wnt signaling .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this molecule may also exhibit such activity.
- Cancer Treatment : Given its ability to modulate enzyme activity, there is interest in exploring its effects on cancer cell proliferation and survival.
Case Studies and Research Findings
-
Inhibition of Notum Enzyme :
A study highlighted the role of Notum as a negative regulator of Wnt signaling. The compound's structural analogs were screened for inhibitory activity against Notum, showing promising results that warrant further exploration in drug development contexts . -
Synthesis and Characterization :
The synthesis involves multiple steps including amide coupling and ether formation. Optimized reaction conditions have been developed to enhance yield and purity, utilizing advanced methods such as column chromatography. -
Comparative Analysis with Similar Compounds :
Comparative studies with structurally similar compounds revealed unique aspects of this compound's biological activity. For instance, while other piperidine derivatives lacked the specific pyrimidine substitution pattern, this compound's unique structure contributes to distinct pharmacological properties.
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15(2)30(27,28)20-9-7-18(8-10-20)13-22(26)25-11-5-6-19(14-25)29-21-12-16(3)23-17(4)24-21/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBPPCJVIMCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













